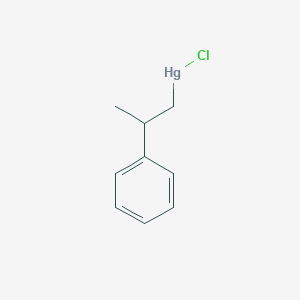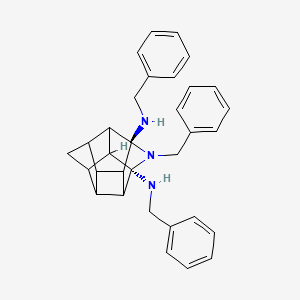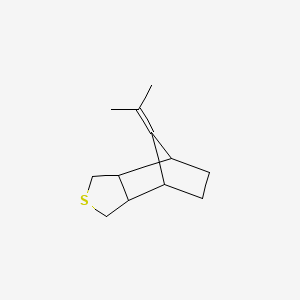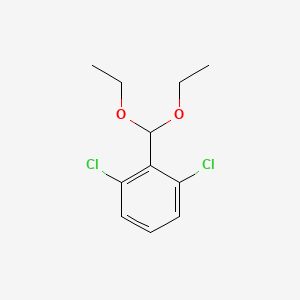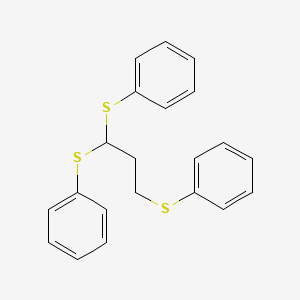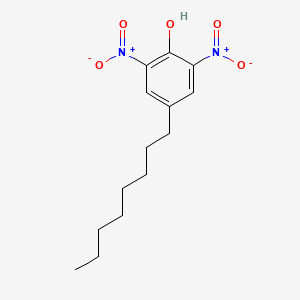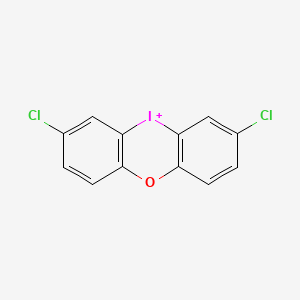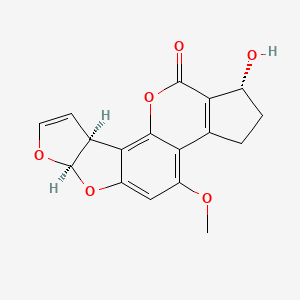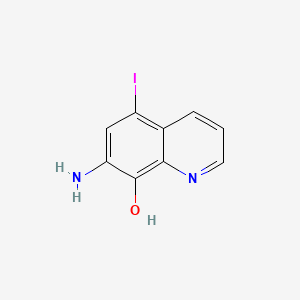
7-Amino-5-iodo-8-quinolinol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Amino-5-iodo-8-quinolinol is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of an amino group at the 7th position, an iodine atom at the 5th position, and a hydroxyl group at the 8th position on the quinoline ring. Quinoline derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry, organic synthesis, and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method is the Gattermann reaction, where 5-amino-8-quinolinol is treated with iodine and a suitable catalyst to introduce the iodine atom at the 5th position .
Industrial Production Methods: Industrial production methods for 7-Amino-5-iodo-8-quinolinol often involve large-scale iodination reactions under controlled conditions to ensure high yield and purity. The use of recyclable catalysts and green chemistry principles, such as solvent-free reactions and microwave-assisted synthesis, are increasingly being adopted to make the process more sustainable .
Analyse Des Réactions Chimiques
Types of Reactions: 7-Amino-5-iodo-8-quinolinol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 8th position can be oxidized to form quinone derivatives.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols, amines, and alkoxides can be used for substitution reactions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used
Applications De Recherche Scientifique
7-Amino-5-iodo-8-quinolinol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its antimicrobial and antifungal properties.
Industry: Used in the development of materials with specific electronic and optical properties
Mécanisme D'action
The mechanism of action of 7-Amino-5-iodo-8-quinolinol involves its ability to chelate metal ions, which can disrupt metal-dependent biological processes. This chelation can inhibit the activity of metalloenzymes and interfere with metal ion homeostasis in cells. The compound’s antifungal and antimicrobial activities are attributed to its ability to disrupt the integrity of microbial cell membranes and inhibit essential enzymatic functions .
Comparaison Avec Des Composés Similaires
5-Chloro-7-iodo-8-quinolinol: Known for its antifungal and antibacterial properties.
5,7-Diiodo-8-quinolinol: Used in similar applications but with different efficacy and toxicity profiles.
8-Hydroxyquinoline: A parent compound with broad applications in coordination chemistry and medicinal chemistry.
Uniqueness: 7-Amino-5-iodo-8-quinolinol is unique due to the presence of both an amino group and an iodine atom, which confer distinct chemical reactivity and biological activity. Its ability to chelate metals and disrupt biological processes makes it a valuable compound for research and potential therapeutic applications .
Propriétés
Numéro CAS |
18472-10-1 |
|---|---|
Formule moléculaire |
C9H7IN2O |
Poids moléculaire |
286.07 g/mol |
Nom IUPAC |
7-amino-5-iodoquinolin-8-ol |
InChI |
InChI=1S/C9H7IN2O/c10-6-4-7(11)9(13)8-5(6)2-1-3-12-8/h1-4,13H,11H2 |
Clé InChI |
JJCLLNDLDHJDRA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C(C(=C2N=C1)O)N)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


